molecular formula C18H19N3O B2649047 4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide CAS No. 1226434-69-0

4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide

Cat. No.: B2649047
CAS No.: 1226434-69-0
M. Wt: 293.37
InChI Key: JLCIEEBJECIPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide is an organic compound that features a benzamide core substituted with pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with 3-(1H-pyrrol-1-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the pyrrole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrrol-1-yl)-N-[3-(1H-pyrrol-1-yl)propyl]benzamide is unique due to its specific substitution pattern and the presence of both pyrrole and benzamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-pyrrol-1-yl-N-(3-pyrrol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(19-10-5-13-20-11-1-2-12-20)16-6-8-17(9-7-16)21-14-3-4-15-21/h1-4,6-9,11-12,14-15H,5,10,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCIEEBJECIPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.